
3-(3,4-Dichlorophenyl)-1-methylazetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dichlorophenyl)-1-methylazetidine is a chemical compound characterized by the presence of a dichlorophenyl group attached to a methylazetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-1-methylazetidine typically involves the reaction of 3,4-dichloroaniline with suitable reagents to form the desired product. One common method involves the use of phosgene to form an isocyanate intermediate, which is then reacted with dimethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,4-Dichlorophenyl)-1-methylazetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The dichlorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while substitution reactions can produce a variety of substituted azetidines.
Wissenschaftliche Forschungsanwendungen
3-(3,4-Dichlorophenyl)-1-methylazetidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-(3,4-Dichlorophenyl)-1-methylazetidine involves its interaction with specific molecular targets. For instance, it can inhibit photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II, thereby disrupting the electron flow and reducing the plant’s ability to convert light energy into chemical energy . This mechanism is similar to that of other herbicides in the aryl urea class.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dichloromethylphenidate: A potent stimulant drug with serotonin-norepinephrine-dopamine reuptake inhibition properties.
Triclocarban: An antibacterial compound used in personal care products.
Uniqueness
3-(3,4-Dichlorophenyl)-1-methylazetidine is unique due to its specific structural features and its ability to inhibit photosynthesis, making it valuable in agricultural applications. Its distinct mechanism of action and potential for diverse chemical reactions further distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
801983-03-9 |
|---|---|
Molekularformel |
C10H11Cl2N |
Molekulargewicht |
216.10 g/mol |
IUPAC-Name |
3-(3,4-dichlorophenyl)-1-methylazetidine |
InChI |
InChI=1S/C10H11Cl2N/c1-13-5-8(6-13)7-2-3-9(11)10(12)4-7/h2-4,8H,5-6H2,1H3 |
InChI-Schlüssel |
WOWGVPUKFAFONV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC(C1)C2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



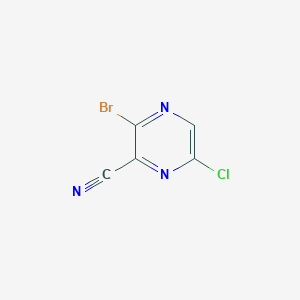
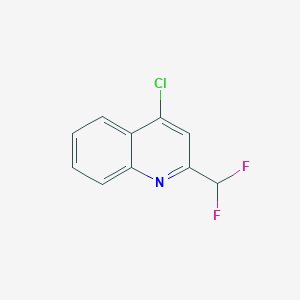
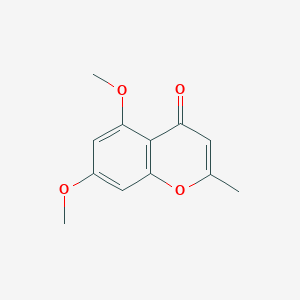
![3,5,5-Trimethyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11887538.png)


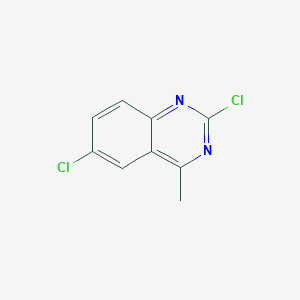

![2-Methyl-7-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11887566.png)
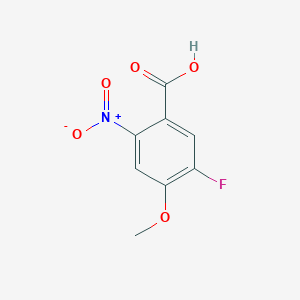
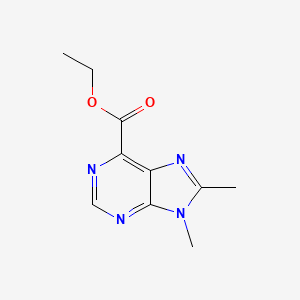
![Indolo[2,3-a]quinolizine](/img/structure/B11887597.png)
![4-Methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinolin-7(8H)-one](/img/structure/B11887601.png)
